カウラン-16,17-ジオール

概要

説明

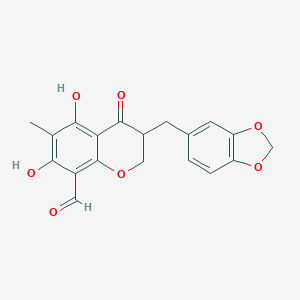

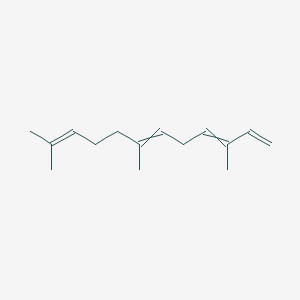

カウラン-16,17-ジオールは、分子式C20H34O2を持つ天然のジテルペノイド化合物です。この化合物は、抗腫瘍性およびアポトーシス誘導特性を含む、その顕著な生物活性で知られています。 この化合物は、さまざまな植物種に共通する構造であるカウラン骨格から誘導されています .

2. 製法

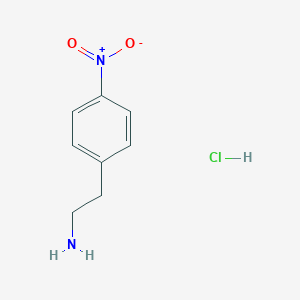

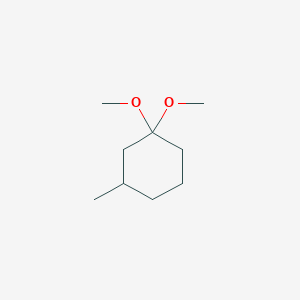

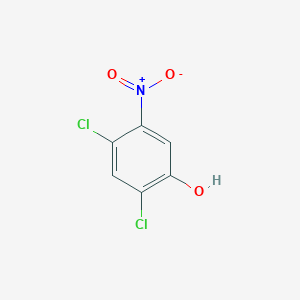

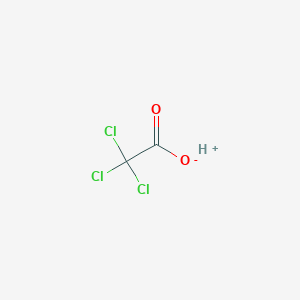

合成経路と反応条件: カウラン-16,17-ジオールは、いくつかの方法で合成できます。 一般的な合成経路の1つは、エタンアミン、N-[(3,5-ジクロロフェニル)メチレン]-2,2-ジエトキシ-を原料として用いる方法です . 反応条件は、通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用します。

工業生産方法: カウラン-16,17-ジオールの工業生産は、ユリ科に属する植物など、天然源からの化合物の抽出を伴うことがよくあります。 抽出工程には、溶媒抽出、精製、結晶化が含まれ、純粋な化合物が得られます .

科学的研究の応用

Kauran-16,17-diol has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of other complex molecules.

Medicine: Its anti-tumoral properties make it a potential candidate for cancer research and drug development.

作用機序

カウラン-16,17-ジオールは、いくつかの分子標的と経路を通じてその効果を発揮します。これは、Ap-2α/Rb転写活性化複合体を破壊することによってBcl-2タンパク質をダウンレギュレートし、MCF-7細胞におけるE2F1のアップレギュレーションにつながります。 この破壊は、がん細胞におけるアポトーシスを誘導します . さらに、LPS刺激RAW 264.7マクロファージにおける一酸化窒素の産生を阻害し、その抗炎症特性に寄与しています .

類似化合物:

- ent-カウラン-16β,17-ジオール

- ent-カウラン-17,19-ジオール

- ent-カウラン-16β,17,19-トリオール

- ent-カウラン-16β,17-ジメトキシ-19-酸

比較: カウラン-16,17-ジオールは、16位と17位での特定の水酸化パターンによりユニークです。この構造的特徴は、強力な抗腫瘍性およびアポトーシス誘導特性など、その独特の生物活性に貢献しています。 比較すると、他の類似の化合物は、異なる水酸化パターンや追加の官能基を持っている場合があり、生物活性と用途が異なります .

生化学分析

Biochemical Properties

Kauran-16,17-diol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 17 μM . This inhibition is mediated through the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex and inducing E2F1 up-regulation in MCF-7 cells . Additionally, Kauran-16,17-diol interacts with various signaling pathways involved in inflammation and apoptosis, making it a potential candidate for anti-inflammatory and anti-cancer therapies .

Cellular Effects

Kauran-16,17-diol exerts significant effects on various types of cells and cellular processes. In macrophages, it inhibits the production of reactive oxygen and nitrogen species, thereby enhancing the antioxidant defense mechanisms of cells . In LPS-stimulated monocytes/macrophages, Kauran-16,17-diol blocks the NF-κB pathway, which is involved in the transcription of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . Furthermore, it promotes apoptosis in cancer cells by down-regulating Bcl-2 and up-regulating E2F1 . These cellular effects highlight the potential of Kauran-16,17-diol in modulating immune responses and inducing cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of Kauran-16,17-diol involves its interaction with various biomolecules and signaling pathways. It down-regulates Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex, leading to the up-regulation of E2F1 in MCF-7 cells . This disruption promotes apoptosis in cancer cells. Additionally, Kauran-16,17-diol inhibits the production of NO in LPS-stimulated RAW 264.7 macrophages by blocking the NF-κB pathway . These molecular interactions highlight the compound’s potential in modulating gene expression and enzyme activity to exert its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kauran-16,17-diol have been observed to change over time. The compound exhibits stability when stored at 4°C, protected from light, and in solvent at -80°C for up to 6 months . Over time, Kauran-16,17-diol continues to inhibit NO production and promote apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of Kauran-16,17-diol vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant activities by inhibiting the production of reactive oxygen and nitrogen species . At higher doses, Kauran-16,17-diol may exhibit toxic or adverse effects, including potential cytotoxicity in non-cancerous cells . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

Kauran-16,17-diol is involved in various metabolic pathways, including those related to inflammation and apoptosis. It interacts with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, Kauran-16,17-diol affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . These interactions underscore the compound’s potential in regulating metabolic pathways to exert its therapeutic effects.

Transport and Distribution

Within cells and tissues, Kauran-16,17-diol is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These interactions facilitate the compound’s distribution to target sites where it can exert its therapeutic effects. Understanding the transport and distribution mechanisms of Kauran-16,17-diol is crucial for optimizing its delivery and efficacy in clinical applications.

Subcellular Localization

Kauran-16,17-diol exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and interacts with various organelles, including the mitochondria and endoplasmic reticulum . These interactions are mediated by targeting signals and post-translational modifications that direct Kauran-16,17-diol to specific compartments within the cell . The subcellular localization of Kauran-16,17-diol is essential for its role in modulating cellular processes and exerting its therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions: Kauran-16,17-diol can be synthesized through several methods. One common synthetic route involves the use of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- as a starting material . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of kauran-16,17-diol often involves the extraction of the compound from natural sources, such as plants belonging to the Liliaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

化学反応の分析

反応の種類: カウラン-16,17-ジオールは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、追加の水酸基を導入したり、水酸基をカルボニル基に変換したりすることができます。

還元: この反応は、カルボニル基を水酸基に還元することができます。

置換: この反応は、水酸基を他の官能基に置換することができます。

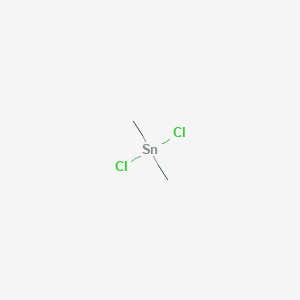

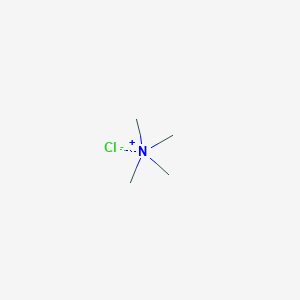

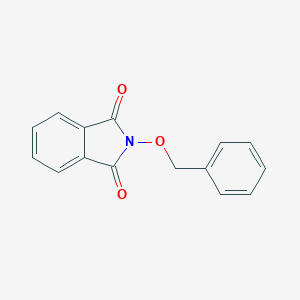

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: 一般的な試薬には、ハロゲン化剤と求核剤があります。

主な生成物: これらの反応から生成される主な生成物には、カウラン-16,17-ジオールのさまざまな水酸化およびカルボニル化誘導体があります .

4. 科学研究への応用

カウラン-16,17-ジオールは、以下を含む幅広い科学研究への応用があります。

化学: これは、他の複雑な分子の合成のための出発物質として使用されます。

生物学: 抗腫瘍性およびアポトーシス誘導特性など、顕著な生物活性があり、生物学的研究に貴重な化合物となっています.

類似化合物との比較

- ent-Kauran-16β,17-diol

- ent-Kauran-17,19-diol

- ent-Kauran-16β,17,19-triol

- ent-Kauran-16β,17-dimethoxy-19-oic acid

Comparison: Kauran-16,17-diol is unique due to its specific hydroxylation pattern at the 16 and 17 positions. This structural feature contributes to its distinct biological activities, such as its potent anti-tumoral and apoptosis-inducing properties. In comparison, other similar compounds may have different hydroxylation patterns or additional functional groups, leading to variations in their biological activities and applications .

特性

IUPAC Name |

(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWCTWYVKIBSA-ZYLYKIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16836-31-0 | |

| Record name | Kauran-16,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

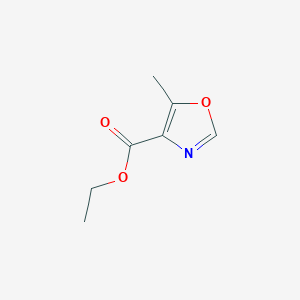

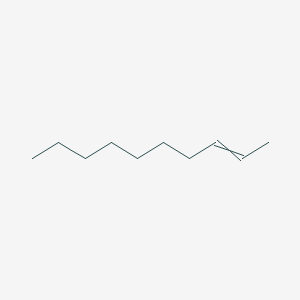

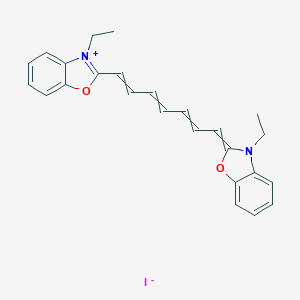

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)